4-Benzoyl-5-phenyl-2,3-dihydropyrrol-2,3-dione
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Overview
Description
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- is a heterocyclic compound that contains a pyrrole ring with two ketone groups at positions 2 and 3, a benzoyl group at position 4, and a phenyl group at position 5
Preparation Methods
The synthesis of 1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include inhibition of specific kinases or modulation of signaling pathways .
Comparison with Similar Compounds
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antiviral properties.
Indole derivatives: Indoles share a similar heterocyclic structure and are known for their wide range of biological activities, including anticancer and anti-inflammatory effects.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and are used in various therapeutic applications.
The uniqueness of 1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11NO3 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrole-2,3-dione |
InChI |
InChI=1S/C17H11NO3/c19-15(12-9-5-2-6-10-12)13-14(18-17(21)16(13)20)11-7-3-1-4-8-11/h1-10,19H/b15-13+ |
InChI Key |
UAIUTDUNHTZTAM-FYWRMAATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NC(=O)C(=O)/C2=C(\C3=CC=CC=C3)/O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=O)C2=C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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